WP HI-PROPYL (C3) MEDIA
Description
Evolution and Principles of Hydrophobic Interaction Chromatography in Bioseparations
Hydrophobic Interaction Chromatography (HIC) is a powerful and widely used technique for the purification and separation of biomolecules, particularly proteins, based on their surface hydrophobicity. bio-rad.comresearchgate.net The technique separates proteins under non-denaturing conditions, which helps to preserve their biological activity and structural integrity. bio-rad.comchromatographyonline.com The principle of HIC is based on the reversible interaction between the hydrophobic regions on the surface of a protein and the hydrophobic ligands immobilized on a hydrophilic chromatography matrix. qyaobio.com
The process typically involves loading a protein sample onto the HIC column in a buffer with a high salt concentration. chromatographyonline.com The high salt concentration reduces the solvation of the protein and exposes its hydrophobic patches, promoting their binding to the hydrophobic ligands on the stationary phase. bio-rad.com Elution of the bound proteins is then achieved by decreasing the salt concentration in the mobile phase, which increases protein solvation and weakens the hydrophobic interactions, leading to the release of the proteins from the column. chromatographyonline.com Proteins are thus eluted in order of increasing surface hydrophobicity. chromatographyonline.com
The concept of HIC, initially termed "salting-out chromatography," was first described in the late 1940s. molnar-institute.com The term "hydrophobic interaction chromatography" was later introduced in the 1970s. molnar-institute.com Historically, HIC has been a valuable tool in both analytical and preparative scale protein purification. chromatographyonline.com
Defining the Role of Short-Chain Alkyl Ligands (e.g., C3/Propyl) in HIC Selectivity
The selectivity of HIC is significantly influenced by the nature of the hydrophobic ligand attached to the stationary phase. qyaobio.comsigmaaldrich.com Common ligands include straight-chain alkyl groups (such as butyl, octyl, and propyl) and aryl groups (like phenyl). sigmaaldrich.com Straight-chain alkyl ligands are considered to exhibit "pure" hydrophobic character. sigmaaldrich.com
The length of the alkyl chain plays a crucial role in the hydrophobicity of the media and, consequently, in protein retention. ualberta.ca Generally, at a constant ligand density, the binding capacity of HIC adsorbents increases with the length of the alkyl chain. ualberta.ca Short-chain alkyl ligands, such as propyl (C3), provide a lower degree of hydrophobicity compared to longer chains like butyl (C4) or octyl (C8). ualberta.ca This lower hydrophobicity can be advantageous for separating highly hydrophobic proteins, as it allows for their elution under milder conditions, thereby preventing denaturation. chromatographyonline.com The choice of a less hydrophobic ligand like propyl can be a key parameter in optimizing the separation of proteins with subtle differences in their surface hydrophobicity. chromatographyonline.com
The use of shorter alkyl chains like propyl was historically favored for protein separations due to the assumption that they offered better recovery compared to more hydrophobic ligands. biopharminternational.comwitko.com.pl While modern stationary phases have mitigated some of these recovery issues, the choice of a short-chain ligand remains a critical factor in method development to achieve the desired selectivity. biopharminternational.comwitko.com.pl
Historical Context and Significance of WP HI-PROPYL (C3) MEDIA as a Stationary Phase in Preparative and Analytical Chromatography
This compound is a specific type of HIC stationary phase that falls under the BAKERBOND™ product line from J.T. Baker, now part of Avantor. avantorsciences.comkrackeler.com This medium is characterized by the use of propyl (C3) ligands, which are short alkyl chains that provide a relatively low level of hydrophobicity. krackeler.com The "WP" in its name signifies that it is a wide-pore medium, a feature that is particularly important for the separation of large biomolecules like proteins, as it allows for better access to the stationary phase surface. krackeler.com
The BAKERBOND™ series of chromatography media are synthesized using trifunctional silane (B1218182) chemistry, which results in a highly stable and efficient stationary phase. adymis.com this compound is based on spherical silica (B1680970) gel with a mean pore diameter of 300Å. krackeler.com This stationary phase is designed for the fast resolution of biopolymers based on weak hydrophobic interactions in an aqueous mobile phase, which helps in retaining the full biological activity of the separated proteins. krackeler.com
The significance of this compound lies in its provision of a less hydrophobic alternative to the more common butyl or phenyl phases, enabling the gentle and high-recovery purification of a variety of proteins. krackeler.com It has been utilized in both analytical HPLC columns for high-resolution separations and in bulk form for preparative scale-up processes. chromatographyonline.comkrackeler.com
Scope and Academic Relevance of Research on Propyl (C3) HIC Media for Biomolecule Separation
The academic relevance of propyl (C3) HIC media is rooted in its utility for the separation of a diverse range of biomolecules, from proteins and peptides to other biopolymers. Research in this area often focuses on understanding the fundamental aspects of hydrophobic interactions and optimizing separation conditions for specific applications.
Studies have explored the use of propyl-ligand HIC in multidimensional chromatography systems, for example, by coupling it with reverse phase chromatography (RPC) for enhanced separation of complex protein mixtures in top-down proteomics. acs.org The orthogonality of HIC and RPC, where HIC separates based on surface hydrophobicity of the native protein and RPC separates based on the hydrophobicity of the denatured protein, makes their combination a powerful analytical strategy. acs.org
The selectivity of different HIC ligands, including propyl, continues to be an active area of investigation. Researchers compare the retention behavior of proteins on various stationary phases to develop predictive models for chromatographic performance. researchgate.net For instance, the separation of anti-Factor VIII from other blood proteins was successfully achieved on a PolyPROPYL A™ column by carefully optimizing the starting salt concentration. google.com
Furthermore, the development of novel HIC stationary phases with unique selectivities remains a focus of academic and industrial research. This includes the creation of mixed-mode resins that combine hydrophobic interactions with other separation mechanisms, such as ion exchange. The J.T.Baker® BAKERBOND® Poly Hi-Propyl™ is an example of such a mixed-mode resin, which incorporates weak anionic exchange sites along with the propyl hydrophobic functionality to provide enhanced selectivity. avantorsciences.comvwr.com
The ongoing research into propyl (C3) and other short-chain alkyl HIC media underscores their importance in advancing the field of bioseparations, contributing to the development of more efficient and selective methods for the analysis and purification of complex biological samples.
Data Tables
Table 1: Specifications of a Commercial Propyl (C3) HIC Media
| Parameter | Specification | Reference |
| Product Name | J.T.Baker® BAKERBOND®, Wide-Pore Hi-Propyl (C₃) Media | avantorsciences.com |
| Ligand | Propyl (C3) | krackeler.com |
| Particle Size | 5 µm (analytical) | avantorsciences.com |
| Pore Size | 300 Å | krackeler.com |
| Support | Spherical Silica Gel | krackeler.com |
| pH Stability | 2 to 8.5 | krackeler.com |
Table 2: Examples of Commercially Available Propyl-Ligand HIC Columns
| Product Name | Manufacturer | Particle Size | Pore Size | Ligand |
| BAKERBOND WP HI-Propyl (C3) | J.T. Baker (Avantor) | 15 µm, 40 µm | 300 Å, 275 Å | Propyl |
| PolyPROPYL A™ | PolyLC | Not Specified | Not Specified | Propyl |
| Proteomix HIC Propyl | Sepax | Not Specified | Not Specified | Propyl |
| HYDROCELL™ C3 | The Nest Group | Not Specified | 1000 Å | Allyl (C3) |
| Ultra PFP Propyl | Restek | 3 µm, 5 µm | 100 Å | Pentafluorophenyl Propyl |
This table is a compilation of information from various sources and is not exhaustive. chromatographyonline.commolnar-institute.comgoogle.comnestgrp.comrestek.com
Properties
CAS No. |
126850-10-0 |
|---|---|
Molecular Formula |
C10H20O2 |
Origin of Product |
United States |
Fundamental Principles of Biomolecule Interaction with Propyl C3 Hic Media
Theoretical Frameworks of Hydrophobic Adsorption on C3 Surfaces
The binding of proteins to a propyl (C3) surface is a thermodynamically driven process governed by the hydrophobic effect and modulated by the composition of the aqueous mobile phase.
The interaction between a protein and the C3 ligand is not a direct attraction between hydrophobic moieties but is mediated by the surrounding water molecules. huji.ac.ilinterchim.com In an aqueous solution, water molecules form highly ordered, cage-like structures around the nonpolar, hydrophobic patches on a protein's surface and around the hydrophobic C3 ligands of the chromatography media. interchim.comchromatographyonline.com This ordered state is entropically unfavorable. huji.ac.il
The adsorption process in HIC is initiated and controlled by the presence of high concentrations of salt in the mobile phase. news-medical.netbio-rad.combio-works.com These salts, often referred to as "salting-out" agents, promote the hydrophobic interaction through a desolvation mechanism. news-medical.netinterchim.comchromspheres.com
In a high-salt buffer, the salt ions sequester a large number of water molecules for their own hydration shells. interchim.com This reduces the number of "free" water molecules available to solvate the hydrophobic regions of the protein. news-medical.netbio-rad.comchromspheres.com As this solvation layer is stripped away, the protein's hydrophobic patches become more exposed, making interaction with the C3 media more probable and thermodynamically favorable. news-medical.netbio-works.cominterchim.com This phenomenon is often called the "salting-out" effect. interchim.com The more hydrophobic the protein, the lower the salt concentration required to induce binding. bio-rad.comchromspheres.com The process is reversible; elution is achieved by simply applying a decreasing salt gradient, which allows proteins to rehydrate and detach from the media in order of increasing hydrophobicity. polylc.comnews-medical.net
Influence of Mobile Phase Composition on Separation Efficiency of WP HI-PROPYL (C3) MEDIA
The composition of the mobile phase, including the type and concentration of salt, pH, and the presence of additives, is critical for controlling the retention and selectivity of biomolecules on this compound.
The choice of salt has a profound impact on HIC separations, as different salts have varying abilities to promote hydrophobic interactions. nih.gov This effect is described by the Hofmeister (or lyotropic) series, which ranks ions based on their ability to precipitate proteins from solution. huji.ac.il Salts that are highly effective at promoting hydrophobic interactions are known as kosmotropes. nih.govresearchgate.net
Kosmotropic anions (e.g., sulfate (B86663), phosphate) are excellent "water-structuring" ions that strongly promote protein precipitation and, consequently, binding to HIC media. huji.ac.il Kosmotropic cations (e.g., ammonium (B1175870), sodium, potassium) also contribute to this effect. bio-rad.com Ammonium sulfate is one of the most commonly used salts in HIC because of its high efficacy in promoting binding and its minimal risk of causing protein denaturation. news-medical.nethuji.ac.il The specific choice and concentration of the kosmotropic salt are powerful tools for modulating the retention time and selectivity of the separation. nih.gov
| Effect on Hydrophobic Interaction | Anions (from strongest to weakest) | Cations (from strongest to weakest) |
|---|---|---|
| Kosmotropic (Promotes Binding) | SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ | NH₄⁺ > K⁺ > Na⁺ > Li⁺ > Mg²⁺ > Ca²⁺ |
| Chaotropic (Disrupts Binding) | Br⁻ > I⁻ > ClO₄⁻ > SCN⁻ | Ba²⁺ |
This table illustrates the Hofmeister series for common ions, ranking their ability to promote (kosmotropic) or disrupt (chaotropic) hydrophobic interactions in HIC.
While ionic strength (salt concentration) is the primary modulator of retention in HIC, pH also plays a significant role by altering the surface characteristics of the protein. bio-rad.comnih.gov The mobile phases in HIC are typically buffered in a neutral pH range of 5 to 7. news-medical.netbio-rad.com
| Parameter | General Effect on Protein Binding to C3 Media | Primary Use in HIC |
|---|---|---|
| Increasing Ionic Strength (Kosmotropic Salt) | Increases binding strength by enhancing hydrophobic interactions. | Promotes protein binding to the column. |
| Decreasing Ionic Strength (Kosmotropic Salt) | Decreases binding strength, leading to desorption. | Primary mechanism for gradient elution. |
| pH | Protein-dependent; alters surface charge and hydrophobicity. Binding may increase near the pI. | Optimized as a constant parameter to improve selectivity and binding capacity. |
This table summarizes the influence of key mobile phase parameters on protein binding in HIC.
For proteins that are very hydrophobic and bind strongly to the C3 media, elution with a low ionic strength buffer may not be sufficient. In such cases, mild organic modifiers or additives can be incorporated into the elution buffer to facilitate desorption. huji.ac.ilchromspheres.com
Commonly used organic solvents include glycols, acetonitrile, and alcohols like isopropyl alcohol. huji.ac.ilresearchgate.net These modifiers weaken hydrophobic interactions by altering the polarity of the mobile phase. huji.ac.il Detergents can also be used at low concentrations to compete with the protein for binding sites on the stationary phase, which can improve elution efficiency and peak sharpness. chromatographyonline.com However, caution is necessary when using organic modifiers. High concentrations (e.g., above 20-30%) can cause partial or full denaturation of the protein, fundamentally changing the separation mechanism from HIC to reversed-phase chromatography. researchgate.net The choice and concentration of any additive must be carefully optimized to ensure the protein's structural integrity is maintained. researchgate.net
Method Development and Optimization Strategies for Wp Hi Propyl C3 Media
Experimental Design for Optimizing Separation Parameters
The optimization of separation parameters for WP HI-PROPYL (C3) MEDIA, a hydrophobic interaction chromatography (HIC) resin, is a critical step in developing effective purification and analytical methods for biomolecules like proteins and antibodies. nih.gov HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions, utilizing a high salt concentration in the mobile phase to promote binding and a decreasing salt gradient to facilitate elution. ymc.co.jpbio-rad.com The propyl (C3) ligand offers a moderate level of hydrophobicity, making it a versatile choice for analytes that might be too strongly retained on more hydrophobic media like butyl (C4) or phenyl phases. separationmethods.com Experimental design typically involves screening various salts, pH levels, and elution profiles to achieve the desired resolution and recovery.
Gradient Elution Programming for Enhanced Resolution with Propyl (C3) HIC
Gradient elution is the most common approach for method development in HIC, especially for complex samples containing multiple components with varying hydrophobicities. sigmaaldrich.com In this technique, the concentration of the "salting-out" agent in the mobile phase is gradually decreased over the course of the chromatographic run. This leads to the sequential elution of bound proteins in order of their increasing surface hydrophobicity. ymc.co.jpbio-rad.com
Key strategies for gradient programming include:
Linear Gradients: A linear decrease in salt concentration is typically employed for initial scouting experiments. molnar-institute.com This allows for the determination of the approximate salt concentration at which each component elutes, providing a broad overview of the sample profile. A common starting point is a gradient from a high concentration of ammonium (B1175870) sulfate (B86663) (e.g., 1.5 M - 2 M) in a buffer (e.g., sodium phosphate) to a low or no-salt buffer over 20-30 column volumes. waters.com
Segmented (or Step) Gradients: Once the elution profile is understood from linear gradient runs, a segmented or step gradient can be developed to improve resolution between closely eluting peaks or to shorten run times. sigmaaldrich.comchromatographyonline.com This involves holding the salt concentration isocratically at certain points or using different gradient slopes across the run to better separate specific components. chromatographyonline.com
Logarithmic Gradients: For complex mixtures like antibody-drug conjugates (ADCs), logarithmic gradient profiles have been shown to provide superior peak distribution and resolution compared to linear gradients. molnar-institute.com This approach can compress peaks, leading to better separation of species with subtle differences in hydrophobicity. molnar-institute.com
The choice of salt is also crucial. Ammonium sulfate is widely used due to its strong "salting-out" effect, but other salts like sodium sulfate or sodium chloride can offer different selectivities. ymc.co.jp
Isocratic Separation Approaches for Specific Applications of this compound
While gradient elution is ideal for method development and complex samples, isocratic separation—where the mobile phase composition remains constant throughout the run—is highly effective for specific applications. sglab.net This approach is often preferred for quality control (QC) environments due to its simplicity, robustness, and shorter cycle times, which includes faster column re-equilibration. sglab.net
Isocratic methods are typically developed after the optimal elution conditions have been determined using gradient scouting runs. sigmaaldrich.com The salt concentration is fixed at a level that provides the desired retention and separation for the target molecule(s).
Specific applications for isocratic separation include:
Purification of a single target protein: When the goal is to separate a protein from weakly binding or very strongly binding impurities, a single isocratic step can be highly efficient.
High-throughput analysis: In QC settings where the same product is analyzed repeatedly, an optimized isocratic method provides faster results and consumes less buffer compared to a gradient method.
"Bind-elute" or "flow-through" modes: In a bind-elute mode, the target binds under specific isocratic conditions while impurities flow through, after which the target is eluted by changing the buffer. Conversely, in flow-through mode, the conditions are set so that the target protein does not bind to the this compound, while specific hydrophobic impurities are captured.
Parameters Governing Resolution and Recovery
Achieving optimal resolution and high recovery are the primary goals of chromatographic method development. In HIC with this compound, several key physical and operational parameters must be carefully controlled.
Role of Flow Rate and Column Dimensions
Flow rate and column dimensions (length and internal diameter) are interconnected parameters that significantly impact resolution, backpressure, and analysis time.
Flow Rate: The flow rate of the mobile phase determines the linear velocity at which solutes travel through the column. chromatographyonline.com While higher flow rates can reduce run times, they can also lead to a decrease in resolution due to increased mass transfer resistance. biotage.com For every column and particle size, there is an optimal flow rate (or linear velocity) that provides the best efficiency (resolution). biotage.combiotage.com However, for modern, smaller particle size media, the effect of flow rate on efficiency is less pronounced. chromatographyonline.com
Column Dimensions:
Length (L): Increasing column length generally increases the number of theoretical plates (N), which can improve resolution for complex separations. sigmaaldrich.com However, this also leads to longer run times and higher backpressure.
Internal Diameter (ID): The column's internal diameter affects its loading capacity and the optimal flow rate. chromatographyonline.com For preparative applications, larger ID columns are used to accommodate higher sample loads. When transferring a method from a larger ID column to a smaller one (e.g., from analytical to semi-prep), the flow rate must be adjusted proportionally to the square of the diameter change to maintain the same linear velocity and, consequently, similar chromatography. chromatographyonline.com
Temperature Control and its Effect on HIC Selectivity
Temperature is a powerful but complex parameter in HIC. Unlike reversed-phase chromatography, where retention generally decreases with higher temperatures, in HIC, hydrophobic interactions are entropically driven and strengthened at elevated temperatures. ymc.co.jpchromatographyonline.com
Effect on Retention: Increasing the column temperature typically leads to increased retention times for proteins on this compound. ymc.co.jpwaters.com This is because the higher temperature enhances the hydrophobic effect. bio-rad.com
Effect on Selectivity: The magnitude of the retention change with temperature can vary for different proteins. This differential effect can be exploited to alter the selectivity and elution order of components in a mixture, potentially resolving peaks that co-elute at room temperature. chromatographyonline.com
Reproducibility: Due to the strong dependence of retention on temperature, precise and consistent temperature control is essential for ensuring run-to-run and batch-to-batch reproducibility. chromatographyonline.com Even small fluctuations in ambient temperature can cause significant shifts in retention times if a column thermostat is not used. bio-rad.comwaters.com
While temperature can be a useful tool for optimization, excessively high temperatures (e.g., above 50°C) may lead to protein denaturation or degradation, resulting in poor peak shape and reduced recovery for some biomolecules. waters.com A typical starting point for method development is a controlled room temperature between 20-25°C. chromatographyonline.com
Strategies for Reproducibility and Robustness in Analytical and Preparative this compound Methods
A robust and reproducible method consistently delivers the same performance despite small, deliberate variations in method parameters, and is transferable between different instruments and laboratories. nih.gov Given the use of high salt concentrations, HIC methods require particular attention to detail to ensure robustness.
Key strategies include:
Consistent Mobile Phase Preparation: The high concentrations of salts like ammonium sulfate used in HIC buffers mean they are close to their saturation limits. It is crucial to prepare buffers accurately and consistently, ensuring salts are fully dissolved to prevent precipitation in the HPLC system or on the column, which can cause blockages and pressure issues. nih.gov
System Maintenance: Regular flushing of the HPLC system and column with salt-free buffer after each sequence is critical to prevent salt crystallization and buildup in pump seals, check valves, and tubing. nih.gov
Sample Preparation: The sample should ideally be dissolved in a buffer that matches the initial mobile phase conditions of the HIC method. Injecting a sample with a significantly lower salt concentration than the binding buffer can lead to on-column precipitation or cause sample breakthrough (where the analyte does not bind effectively), compromising recovery and reproducibility. nih.govwaters.com
Control of Critical Parameters: As discussed, parameters like temperature, pH, and gradient slope must be tightly controlled. chromatographyonline.com The method should be developed with an understanding of which parameters have the most significant impact on the separation (a Design of Experiments, or DoE, approach can be valuable here).
Column Care and Equilibration: Ensuring the column is fully equilibrated with the starting mobile phase before each injection is vital for reproducible retention times. A sufficient equilibration period (typically 5-10 column volumes) should be built into the method.
By implementing these strategies, methods utilizing this compound can be made highly robust for both routine analytical testing and large-scale preparative purification. nih.gov
Applications of Wp Hi Propyl C3 Media in Research and Biopharmaceutical Downstream Processing
Purification of Recombinant Proteins and Monoclonal Antibodies Using Propyl (C3) HIC Media
Propyl (C3) HIC media are extensively utilized for the purification of recombinant proteins and monoclonal antibodies (mAbs). This type of resin is effective as a polishing step to remove impurities such as host cell proteins (HCPs) and product-related variants. nih.gov The principle involves modulating the hydrophobic interactions between the propyl ligands on the stationary phase and the hydrophobic patches on the protein surface. nih.gov High salt concentrations in the loading buffer enhance these interactions, causing the target protein and impurities to bind to the column. Elution is then achieved by applying a decreasing salt gradient, where molecules desorb based on the strength of their hydrophobic interaction, with less hydrophobic molecules eluting first. polylc.com
The selection of a propyl ligand, such as in WP HI-PROPYL (C3) MEDIA, provides a balance of hydrophobicity that is suitable for many proteins, including those that might bind too strongly to more hydrophobic media like butyl or phenyl resins. bestchrom.com This characteristic is particularly advantageous for purifying mAbs, where process conditions must be mild to maintain the protein's native structure and biological activity. polylc.commolnar-institute.com Propyl HIC resins have been successfully used to separate conjugated antibody products from unreacted monomers at both analytical and preparative scales. nih.gov
Table 1: Performance Parameters of Propyl HIC Media in Protein Purification
| Parameter | Typical Value/Range | Application Context | Source |
|---|---|---|---|
| Dynamic Binding Capacity | 20 - 70 g/L | Dependent on target protein, flow rate, and buffer conditions. | google.com |
| Operating Flow Rate | 150 - 300 cm/h | Suitable for large-scale processing. | sigmaaldrich.com |
| Particle Size | 15 - 90 µm | Smaller particles for high resolution, larger for high flow rates. | sigmaaldrich.commerckmillipore.comsigmaaldrich.com |
Separation and Characterization of Protein Variants and Aggregates
A primary challenge in biopharmaceutical manufacturing is the removal of protein variants and aggregates, which can impact product efficacy and immunogenicity. HIC is a powerful tool for this purpose, as aggregation often exposes more hydrophobic regions of the protein, leading to stronger binding on HIC media. nih.govresearchgate.net this compound can effectively resolve monomers from dimers and higher-order aggregates. researchgate.net
The separation mechanism relies on the differential hydrophobicity between the monomeric protein and its aggregated or modified forms. nih.govresearchgate.net By optimizing the salt concentration and gradient slope, it is possible to achieve baseline separation. HIC can be operated in a bind-elute mode, where the monomer is eluted at a specific salt concentration while aggregates remain bound, or in a flow-through mode, where the monomer passes through the column and the more hydrophobic aggregates are retained. nih.govgoogle.com The latter is particularly popular in mAb polishing steps. nih.gov Studies have shown that even subtle protein variants, such as glycoforms or positional isomers, can be separated using high-resolution HIC. polylc.commolnar-institute.com
Table 2: Research Findings on Aggregate and Variant Removal using HIC
| Protein Type | Impurity | HIC Media Type | Key Finding | Source |
|---|---|---|---|---|
| Monoclonal Antibody | Aggregates | Phenyl Sepharose | A fraction of aggregates bound irreversibly, enhancing separation. | nih.gov |
| Monoclonal Antibody | Aggregates, HCPs | Highly hydrophobic resin | Effective aggregate removal achieved in flow-through mode without high salt concentrations by modulating mobile phase pH. | nih.gov |
| Antibody-Drug Conjugate (ADC) | Drug-to-Antibody Ratio (DAR) variants | Propyl, Butyl, Phenyl | HIC successfully resolved different DAR species. | molnar-institute.com |
Utilization of this compound in Multi-Step Purification Schemes
To achieve the high purity required for therapeutic proteins, a single chromatography step is rarely sufficient. cytivalifesciences.com Downstream processes typically involve a multi-step approach combining different chromatography techniques based on orthogonal separation principles (e.g., charge, size, and hydrophobicity). cytivalifesciences.com this compound is a valuable component in these multi-step schemes, often used as an intermediate or polishing step. bestchrom.comcytivalifesciences.com
Affinity chromatography, most commonly using Protein A for mAbs, is a standard capture step that provides high selectivity and yield. cytivalifesciences.comnih.gov However, it does not typically remove aggregates effectively. nih.gov The eluate from a Protein A column is often at a low pH. Before loading onto a HIC column like this compound, the pH must be adjusted upwards, and a kosmotropic salt (e.g., ammonium (B1175870) sulfate) must be added to promote binding. This sequence allows the HIC step to effectively clear aggregates and other impurities that co-eluted during the affinity capture step. nih.gov
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius and is often employed as a final polishing step to remove any remaining aggregates. While effective, SEC is limited by low capacity and throughput. Integrating a HIC step using this compound before SEC can significantly reduce the aggregate load on the final polishing step. This allows the SEC column to be operated more efficiently or, in some cases, may even remove the need for an SEC step altogether, streamlining the process.
Preparative-Scale Applications and Scalability Considerations
The principles of HIC developed at the laboratory scale can be effectively scaled up for preparative and commercial manufacturing. merckmillipore.com Media like this compound are designed for scalability, featuring rigid base matrices that can withstand the high flow rates and pressures associated with large-scale columns. merckmillipore.comsigmaaldrich.com
Key considerations for scalability include:
Dynamic Binding Capacity (DBC): The amount of protein that can be loaded per unit volume of resin without significant breakthrough must be determined under process conditions. While HIC capacities have traditionally been lower than IEX, modern media offer DBCs suitable for manufacturing. nih.govsigmaaldrich.com
Flow Rate: The physical stability of the chromatography matrix is crucial for maintaining performance at high linear flow rates, which are necessary to ensure high throughput in a manufacturing setting. merckmillipore.comsigmaaldrich.com
Buffer Consumption: The use of high concentrations of salts like ammonium sulfate (B86663) can be a concern at large scales due to cost and disposal issues. nih.gov Therefore, optimizing the process to use the minimum effective salt concentration is a key aspect of process development. nih.gov
Modern process development often employs high-throughput screening methods to rapidly determine the optimal resin and operating conditions before scaling up. cytivalifesciences.com Propyl HIC resins have demonstrated successful scalability, enabling the efficient purification of biopharmaceuticals at both analytical and preparative levels. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| Ammonium Sulfate |
| Glycerol |
| Sodium Acetate |
| Sodium Chloride |
| Sodium Phosphate |
| Sodium Thiocyanate |
Analytical Applications in Protein Hydrophobicity Profiling and Quality Control
This compound, a weak hydrophobic interaction chromatography (HIC) medium, serves as a powerful analytical tool for characterizing proteins based on their surface hydrophobicity. This technique is particularly valuable in the biopharmaceutical industry for quality control, where it is used to assess the heterogeneity of therapeutic proteins such as monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs). lcms.czresearchgate.netthermofisher.comnih.govchromatographyonline.com The non-denaturing conditions of HIC, which typically involve a reverse salt gradient at physiological pH, ensure that the native structure and biological activity of the proteins are maintained during analysis. chromatographyonline.com
The separation on this compound is based on the interaction between the hydrophobic propyl (C3) ligands on the stationary phase and the hydrophobic patches on the surface of the protein. Proteins are loaded onto the column in a high-salt buffer, which enhances hydrophobic interactions. As the salt concentration in the mobile phase is gradually decreased, proteins elute in order of increasing surface hydrophobicity. This allows for the generation of a hydrophobicity profile of the protein sample, providing critical information about its purity and consistency.
Detailed Research Findings:
Research applications of propyl-based HIC media demonstrate its utility in resolving subtle differences in protein structure that affect surface hydrophobicity. These modifications can be critical quality attributes (CQAs) that impact the efficacy and safety of a biopharmaceutical product.
One key application is the analysis of oxidation variants . Oxidation of amino acid residues, such as methionine and tryptophan, can alter the hydrophobicity of a protein. HIC has been shown to be a reliable method for monitoring the oxidation of tryptophan residues within the complementarity-determining regions (CDRs) of monoclonal antibodies, which is crucial for their binding affinity. researchgate.net Oxidized variants typically elute earlier than their native counterparts due to a decrease in hydrophobicity.
Furthermore, propyl HIC can be employed to detect and quantify other post-translational modifications (PTMs) and degradation products, such as deamidation and fragmentation . thermofisher.comnih.gov For instance, the deamidation of asparagine residues can lead to changes in a protein's charge and hydrophobicity, which can be detected by HIC. Similarly, fragments of antibodies, such as Fab and Fc fragments, can be separated from the intact mAb and their variants, providing a comprehensive profile of the product's integrity. thermofisher.com
Data Tables:
To illustrate the analytical capabilities of propyl-based HIC media, the following data tables present representative separation results for common analytical challenges in biopharmaceutical quality control.
Table 1: Hydrophobicity Profiling of a Monoclonal Antibody (mAb) and its Oxidized Variant
This table demonstrates the ability of a propyl HIC column to separate a monoclonal antibody from its less hydrophobic oxidized form. The retention time is a direct measure of the surface hydrophobicity.
| Analyte | Retention Time (minutes) | Peak Area (%) |
|---|---|---|
| Oxidized mAb | 12.5 | 15 |
| Native mAb | 15.2 | 85 |
Chromatographic Conditions:
Table 2: Drug-to-Antibody Ratio (DAR) Analysis of an Antibody-Drug Conjugate (ADC)
This table shows the separation of an ADC into its different drug-loaded species based on increasing hydrophobicity. The peak area percentage is used to calculate the average DAR.
| ADC Species | Retention Time (minutes) | Peak Area (%) |
|---|---|---|
| DAR0 (unconjugated mAb) | 10.8 | 5 |
| DAR2 | 14.2 | 25 |
| DAR4 | 17.5 | 50 |
| DAR6 | 20.1 | 15 |
| DAR8 | 22.3 | 5 |
Chromatographic Conditions:
These examples highlight the resolving power of weak hydrophobic interaction media like this compound in the analytical characterization and quality control of complex biopharmaceuticals. The ability to obtain detailed hydrophobicity profiles under native conditions makes it an indispensable tool in ensuring the safety, efficacy, and consistency of therapeutic protein products.
Comparative Analysis and Future Outlook for Propyl C3 Hic Media
Distinguishing Selectivity of WP HI-PROPYL (C3) MEDIA from Other HIC Ligand Chemistries
The selectivity of a HIC medium is determined by the interplay between the ligand, the matrix, and the experimental conditions. The chemical nature of the ligand is a primary factor in the hydrophobicity and selectivity of the separation. HIC media ligands generally fall into two categories: straight alkyl chains that exhibit "pure" hydrophobic character and aryl ligands that show mixed-mode behavior. sigmaaldrich.com
The length of the alkyl chain ligand directly correlates with the hydrophobicity of the HIC media. Shorter chains like propyl (C3) are less hydrophobic than longer chains such as butyl (C4) or octyl (C8). This difference in hydrophobicity is a critical factor in protein retention and elution.
Hydrophobicity and Binding Strength : The binding strength of proteins increases with the length of the alkyl chain. Consequently, this compound provides weaker hydrophobic interactions compared to butyl or octyl media. This characteristic is advantageous for the purification of highly hydrophobic proteins that might bind irreversibly to more hydrophobic resins. sigmaaldrich.com If a protein binds too strongly to a medium, requiring non-polar additives for elution, a less hydrophobic medium is recommended. sigmaaldrich.com
Elution Conditions : Due to its lower hydrophobicity, proteins bound to a propyl (C3) stationary phase can be eluted with higher salt concentrations compared to C4 or C8 media. This preserves protein stability, as excessively low salt concentrations can sometimes lead to protein denaturation.
Selectivity : The choice of ligand chain length affects the selectivity of the separation. A shorter alkyl chain like C3 may offer unique selectivity for proteins that are difficult to resolve on more hydrophobic media. For instance, while octyl-substituted media bind DNA oligomers tightly, butyl-modified media show reduced elution times for unbound DNA, indicating differences in interaction strength and selectivity based on chain length. nih.gov
Table 1: Comparison of Alkyl Chain Ligands in HIC
| Ligand | Relative Hydrophobicity | Typical Application | Elution Salt Concentration |
|---|---|---|---|
| Propyl (C3) | Low | Highly hydrophobic proteins, aggregate removal | Relatively High |
| Butyl (C4) | Medium | General purpose protein purification | Intermediate |
| Octyl (C8) | High | Proteins with moderate to low hydrophobicity | Relatively Low |
Aryl ligands, such as phenyl groups, offer a different type of selectivity compared to the straight alkyl chains of propyl ligands. sigmaaldrich.com
Interaction Mechanism : Propyl ligands interact with proteins primarily through "pure" hydrophobic or van der Waals forces. sigmaaldrich.com In contrast, phenyl ligands exhibit mixed-mode behavior, engaging in both hydrophobic and aromatic (π-π stacking) interactions. sigmaaldrich.combio-rad.com This dual nature allows phenyl-based media to separate proteins with similar hydrophobicity but different aromatic amino acid content on their surfaces.
Selectivity Differences : The unique interaction mechanism of aryl ligands can lead to significant differences in protein retention and elution profiles compared to alkyl ligands. nih.gov For example, phenyl ligands are often used for less hydrophobic molecules like nucleic acids, while butyl is a common choice for protein analysis. tosohbioscience.com The choice between an alkyl or aryl ligand is often determined empirically to achieve the desired separation. bio-rad.com
Evaluation of this compound in Relation to Alternative Chromatographic Modes
HIC is a powerful purification technique that complements other chromatographic methods by separating proteins based on their surface hydrophobicity. tosohbioscience.comnih.gov It is often integrated into a multi-step purification protocol that may include ion exchange (IEX), affinity chromatography (AC), and size exclusion chromatography (SEC).
Ion Exchange Chromatography (IEX) : IEX separates molecules based on net surface charge. HIC is an excellent subsequent step to IEX because the elution conditions from IEX (high salt) are ideal loading conditions for HIC. cytivalifesciences.com This sequence minimizes the need for buffer exchange, streamlining the purification workflow. HIC is often employed when IEX fails to provide sufficient purification. nih.govnih.gov
Affinity Chromatography (AC) : AC offers high selectivity based on specific molecular interactions. HIC can be used as a polishing step after AC to remove aggregates and other impurities that may not have been separated by the affinity step. For proteins that lack an affinity tag, HIC provides a valuable alternative purification method. nih.govnih.gov
Size Exclusion Chromatography (SEC) : SEC separates molecules based on size. While effective for removing aggregates, SEC is a non-binding technique that can result in significant sample dilution. In contrast, HIC is a binding and elution technique that can concentrate the protein of interest, similar to IEX and AC. nih.govnih.gov
Table 2: Comparison of HIC with Other Chromatographic Modes
| Chromatographic Mode | Principle of Separation | Key Advantage | Role in Workflow with HIC |
|---|---|---|---|
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Orthogonal to IEX; operates at high salt | N/A |
| Ion Exchange (IEX) | Net Surface Charge | High capacity and resolution | Often precedes HIC, as high-salt elution from IEX is ideal for HIC loading |
| Affinity (AC) | Specific biological interaction | Very high selectivity | Often precedes HIC for capturing the target protein; HIC is used for polishing |
| Size Exclusion (SEC) | Hydrodynamic Radius (Size) | Effective for aggregate removal and buffer exchange | Typically a final polishing step after HIC to remove remaining aggregates |
Advances in HIC Media Design and Manufacturing Relevant to Propyl (C3) Chemistry
Recent advancements in chromatography media development have enhanced the performance of HIC resins, including those with propyl (C3) ligands. These innovations focus on the base matrix, particle characteristics, and ligand attachment.
Base Matrix Improvements : Modern HIC media utilize highly stable and inert matrices, such as cross-linked agarose (B213101) or synthetic polymers (e.g., polystyrene/divinyl benzene). sigmaaldrich.com These matrices provide high physical and chemical stability, ensuring the packed bed volume remains constant despite changes in salt concentration and allowing for stringent cleaning procedures. sigmaaldrich.com An inert matrix also minimizes non-specific binding, leading to better recovery and purity. sigmaaldrich.com
Particle Size and Uniformity : The development of monodispersed, spherical particles has led to higher resolution separations at increased flow rates. sigmaaldrich.com Uniform particle size creates a more homogenous packed bed, reducing band broadening and improving efficiency.
Porosity and Ligand Density : An optimal balance between pore size and particle size provides a large surface area for ligand attachment, resulting in high binding capacity. sigmaaldrich.com High porosity is particularly important for the separation of large biomolecules. sigmaaldrich.com The density of the immobilized propyl ligands is also a critical parameter; while higher ligand density can increase binding capacity, it can also lead to stronger binding that makes elution difficult. bio-rad.com Modern manufacturing allows for precise control over ligand density to optimize selectivity and recovery. sigmaaldrich.com
Future Directions and Emerging Research Opportunities for this compound in Protein Science
The field of protein purification is continuously evolving, driven by the need for higher purity, increased throughput, and the challenges posed by novel biotherapeutics. This compound is well-positioned to address several of these emerging trends.
High-Throughput Screening (HTS) : The development of purification processes is increasingly reliant on HTS methods to quickly screen a wide range of conditions and media. nih.gov The availability of propyl (C3) chemistry in formats like 96-well filter plates facilitates rapid optimization of purification protocols. cytivalifesciences.com
Purification of Complex Biologics : As therapeutic proteins become more complex, there is a growing need for purification media with unique selectivities. The lower hydrophobicity of this compound makes it an ideal candidate for the purification of sensitive proteins or for the separation of product-related impurities, such as aggregates, which are often more hydrophobic than the monomeric product. nih.gov
Membrane Chromatography : Hydrophobic interaction membrane chromatography is an emerging technology that reduces buffer consumption and processing times, thereby increasing throughput. nih.govmdpi.com The application of propyl (C3) chemistry to membrane-based supports could offer a powerful tool for rapid polishing steps in industrial bioprocessing.
Flow-Through Chromatography : Operating HIC in a flow-through mode, where impurities bind and the product flows through, is another strategy to enhance throughput. nih.gov The moderate hydrophobicity of a propyl (C3) ligand could be finely tuned with buffer conditions to allow strong binding of more hydrophobic impurities while permitting the target protein to be collected in the flow-through fraction.
Q & A
Q. How can researchers design controlled experiments to assess the physicochemical stability of WP HI-PROPYL (C3) MEDIA under varying environmental conditions?
Methodological Answer:
- Experimental Design: Use factorial design to test variables like temperature (e.g., 4°C to 50°C), humidity (20–90% RH), and pH (3–10). Include replicates and control groups (e.g., inert media) to isolate effects .
- Data Collection: Employ spectroscopic (FTIR, UV-Vis) and chromatographic (HPLC) methods to quantify degradation products. Validate measurements using reference standards .
- Statistical Analysis: Apply ANOVA or mixed-effects models to identify significant interactions between variables .
Q. What methodologies are recommended for validating the biocompatibility of this compound in cell culture studies?
Methodological Answer:
- In Vitro Testing: Follow ISO 10993-5 guidelines using MTT assays to assess cytotoxicity in primary and immortalized cell lines (e.g., HEK293, HeLa). Include positive (e.g., DMSO) and negative (e.g., PBS) controls .
- Flow Cytometry: Measure apoptosis markers (Annexin V/PI) and proliferation rates (CFSE staining) to evaluate sublethal effects .
- Data Interpretation: Use dose-response curves and EC₅₀ calculations to establish safe concentration thresholds .
Q. How should researchers formulate hypotheses to investigate the adsorption efficiency of this compound for organic pollutants?
Methodological Answer:
- Hypothesis Development: Base hypotheses on literature gaps (e.g., "C3 Media exhibits higher adsorption capacity for polar vs. nonpolar compounds due to its hydroxyl-rich surface"). Justify using foundational studies on similar propyl-based media .
- Variable Selection: Test variables like pollutant concentration (ppm), contact time (0–24h), and ionic strength (0.01–1M NaCl) to model real-world conditions .
- Validation: Compare experimental results with Langmuir/Freundlich isotherm models to confirm mechanistic assumptions .
Advanced Research Questions
Q. What strategies resolve contradictions in published data on the catalytic activity of this compound in heterogeneous reactions?
Methodological Answer:
- Data Triangulation: Cross-reference studies using systematic reviews (PRISMA guidelines) to identify confounding variables (e.g., catalyst loading, solvent purity) .
- Replication Studies: Reproduce conflicting experiments under standardized protocols (e.g., fixed stirring rates, inert atmosphere) .
- Advanced Characterization: Use XPS or TEM to analyze surface oxidation states or nanoparticle aggregation, which may explain variability .
Q. How can researchers optimize the integration of this compound into multi-omics workflows for environmental samples?
Methodological Answer:
- Protocol Harmonization: Validate compatibility with downstream assays (e.g., LC-MS/MS for proteomics, RNA-seq for transcriptomics) by spiking recovery standards .
- Contamination Mitigation: Implement blank controls and batch correction algorithms to filter media-derived artifacts (e.g., silica leaching) .
- Data Integration: Use bioinformatics pipelines (e.g., MetaboAnalyst, IPA) to correlate media performance with omics profiles .
Q. What ethical and methodological challenges arise when using this compound in human tissue engineering studies?
Methodological Answer:
- Ethical Compliance: Obtain IRB approval for sourcing human-derived cells (e.g., stem cells, biopsies) and disclose media composition in informed consent forms .
- Risk Assessment: Conduct genotoxicity (Ames test) and immunogenicity (ELISA for cytokine release) profiling to preempt adverse reactions .
- Longitudinal Monitoring: Use non-invasive imaging (e.g., MRI) and histopathology to track biocompatibility over 6–12-month periods .
Methodological Frameworks
Q. How to conduct a rigorous literature review for this compound to identify understudied applications?
Methodological Answer:
- Database Selection: Prioritize PubMed, Web of Science, and Scopus, using Boolean queries (e.g., "(C3 Media OR HI-PROPYL) AND (adsorption OR catalysis)") .
- Critical Appraisal: Apply CASP checklists to evaluate study quality, focusing on sample size justification and confounding control .
- Gap Analysis: Map findings using VOSviewer to visualize clusters (e.g., "environmental remediation" vs. "biomedical applications") .
Q. What statistical approaches are suitable for analyzing time-series data from this compound degradation experiments?
Methodological Answer:
- Model Selection: Use autoregressive integrated moving average (ARIMA) or Cox proportional hazards models for non-linear degradation trends .
- Outlier Detection: Apply Grubbs’ test or Mahalanobis distance to exclude anomalous data points .
- Software Tools: Implement analyses in R (survival package) or Python (scikit-survival) with open-access scripts for reproducibility .
Data Management & Reproducibility
Q. How to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for datasets involving this compound?
Methodological Answer:
- Metadata Standards: Adopt ISA-Tab for experimental metadata and link to persistent identifiers (e.g., DOI via Zenodo) .
- Open Protocols: Share step-by-step workflows on platforms like protocols.io , including raw data (e.g., .csv, .tif) and instrument calibration logs .
- Peer Review: Engage in pre-publication peer review (e.g., PREreview) to validate methodological transparency .
Cross-Disciplinary Applications
Q. What interdisciplinary methodologies bridge material science and toxicology in assessing this compound safety?
Methodological Answer:
- Collaborative Frameworks: Form consortia with material scientists, toxicologists, and bioinformaticians to co-design studies .
- High-Throughput Screening: Use robotic platforms (e.g., Tecan) to test media effects across 100+ cell lines and organoids .
- Regulatory Alignment: Align endpoints with OECD guidelines (e.g., Test No. 487 for in vitro mutagenicity) to facilitate regulatory acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
